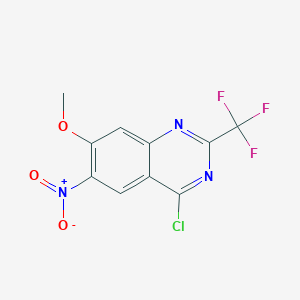
(3R,4R)-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol” is a synthetic organic compound that features a pyrrolidine ring substituted with a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Bioconjugation: It can be used in bioconjugation techniques for labeling biomolecules.
Medicine
Drug Development: Potential use as a pharmacophore in the development of new drugs.
Therapeutic Agents: Investigation of its therapeutic potential in treating various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Application in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of “rac-(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring may interact with specific molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol: The non-racemic form of the compound.
4-(1H-1,2,3-triazol-1-yl)pyrrolidine: Lacks the hydroxyl group.
3-(1H-1,2,3-triazol-1-yl)pyrrolidine: Different substitution pattern on the pyrrolidine ring.
Uniqueness
“rac-(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol” is unique due to the presence of both the triazole and hydroxyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(3R,4R)-4-(triazol-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10N4O/c11-6-4-7-3-5(6)10-2-1-8-9-10/h1-2,5-7,11H,3-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
HWXNIOPASTVKAY-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)O)N2C=CN=N2 |
Kanonische SMILES |
C1C(C(CN1)O)N2C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


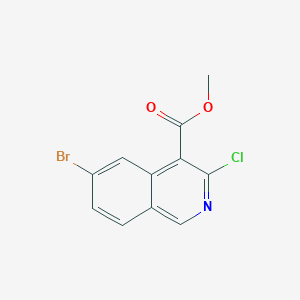

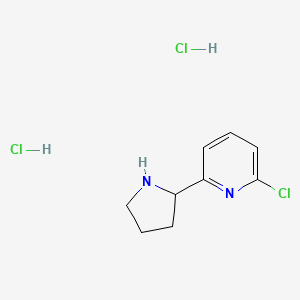


![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
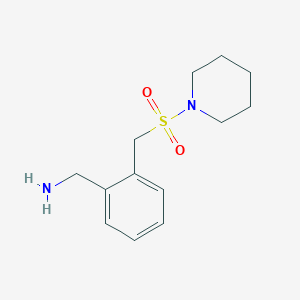
![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
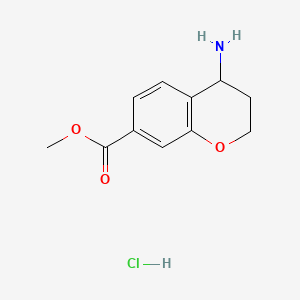
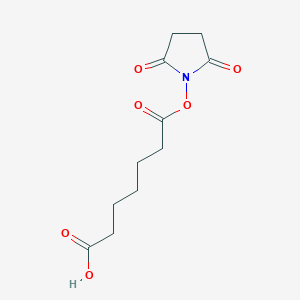
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)
![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B13658501.png)
